molecular formula C3H15F9N5O9OsS3-3 B1599638 Pentaammine(trifluoromethanesulfonato)osmium(III) triflate CAS No. 83781-30-0

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate

Cat. No. B1599638
CAS RN: 83781-30-0
M. Wt: 722.6 g/mol
InChI Key: KJOSOZBKYCOBQT-UHFFFAOYSA-K
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Description

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate, commonly referred to as Os(TFMS)5, is an organometallic compound with a wide range of applications in scientific research. It is a coordination complex of osmium(III) with five ammine ligands and one triflate anion. It is a yellow solid at room temperature and is soluble in water, methanol, and acetonitrile. Os(TFMS)5 is a versatile reagent with a wide range of applications, including catalysis, drug delivery, and imaging.

Scientific Research Applications

Dearomatization of Anilines

This compound is useful for the dearomatization of anilines, which is a process that converts aromatic compounds into non-aromatic ones. This can be particularly valuable in the synthesis of complex organic molecules .

Stereoselective Synthesis of Cyclohexanediones

It facilitates the stereoselective synthesis of cyclohexanediones through osmium (II)-promoted Michael additions to phenols. This type of reaction is important for creating molecules with specific three-dimensional shapes, which can be crucial for their biological activity .

Precursor to Fischer Carbyne Complexes

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate serves as a precursor to Fischer carbyne complexes. These complexes have various applications, including as catalysts in organic synthesis and materials science .

Mechanism of Action

Target of Action

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is a complex compound that has been used in various organic synthesis reactions . The primary targets of this compound are organic molecules, specifically anilines and phenols .

Mode of Action

This compound acts as a catalyst in organic synthesis reactions . It is particularly useful for the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones by osmium (II)-promoted Michael additions to phenols . The compound interacts with its targets, promoting specific reactions that lead to the formation of new organic compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the dearomatization of anilines and the synthesis of cyclohexanediones . These processes involve complex biochemical pathways that lead to the formation of new organic compounds .

Pharmacokinetics

As a catalyst, it is likely to remain largely unchanged during the reaction process, facilitating the reaction without being consumed .

Result of Action

The primary result of the action of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is the formation of new organic compounds through the dearomatization of anilines and the synthesis of cyclohexanediones . These reactions are crucial in organic synthesis, leading to the production of a wide range of organic compounds .

Action Environment

The action of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate can be influenced by various environmental factors. For instance, the compound is a powder that melts at approximately 276 °C . Therefore, high temperatures might cause it to decompose . Additionally, it should be handled with care to avoid contact with skin, eyes, and inhalation .

properties

IUPAC Name

azane;osmium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.5H3N.Os/c3*2-1(3,4)8(5,6)7;;;;;;/h3*(H,5,6,7);5*1H3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOSOZBKYCOBQT-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].N.N.N.N.N.[Os]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H15F9N5O9OsS3-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448260
Record name Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate

CAS RN

83781-30-0
Record name Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
Reactant of Route 2
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
Reactant of Route 3
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate

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